4-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline
Beschreibung
The compound 4-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline features a hybrid structure combining a tetrahydroquinazoline core, a piperazine linker, and a 7-methylpurine moiety. The piperazine group enhances solubility and modulates pharmacokinetics, while the tetrahydroquinazoline core may contribute to conformational rigidity and receptor interaction.
Eigenschaften
IUPAC Name |
4-[4-(7-methylpurin-6-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N8/c1-24-12-23-16-15(24)18(22-11-20-16)26-8-6-25(7-9-26)17-13-4-2-3-5-14(13)19-10-21-17/h10-12H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVRXMWXKLJVPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=NC=N2)N3CCN(CC3)C4=NC=NC5=C4CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as 2-aminobenzylamine with formic acid or formamide under reflux conditions.
Piperazine Substitution: The piperazine ring is introduced via nucleophilic substitution reactions. For instance, 1-chloropiperazine can react with the quinazoline derivative in the presence of a base like potassium carbonate.
Attachment of the Purinyl Group: The final step involves the coupling of the 7-methyl-7H-purin-6-yl group to the piperazine ring. This can be achieved through a nucleophilic aromatic substitution reaction using a suitable purine derivative and a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the quinazoline core, potentially converting it to tetrahydroquinazoline derivatives.
Substitution: The compound can participate in various substitution reactions, especially at the purinyl group, where halogenated derivatives can be introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenated purine derivatives with bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Tetrahydroquinazoline derivatives.
Substitution: Halogenated purinyl-quinazoline derivatives.
Wissenschaftliche Forschungsanwendungen
4-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent. It has shown promise in inhibiting the growth of certain cancer cell lines and bacterial strains.
Wirkmechanismus
The mechanism of action of 4-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes involved in DNA replication and repair, such as topoisomerases, or receptors involved in cell signaling pathways.
Pathways Involved: The compound can interfere with the cell cycle, leading to apoptosis in cancer cells. It may also inhibit bacterial enzymes, disrupting essential metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues and Pharmacological Profiles
The following table summarizes key structural and functional differences between the target compound and similar molecules:
Functional and Selectivity Insights
- Piperazine Role : In L-750,667 , the piperazine linker enhances D4 receptor binding specificity, as evidenced by its stereoselective interaction with (+)-butaclamol over (-)-butaclamol . This suggests that the piperazine group in the target compound may similarly influence receptor selectivity.
- Purine vs. Azaindole Cores: The purine moiety in the target compound contrasts with L-750,667’s azaindole core. Purines are known to interact with ATP-binding pockets in kinases, while azaindoles often target neurotransmitter receptors. This divergence implies distinct therapeutic applications .
- Substituent Effects: The 4-fluorophenyl and furanoyl groups in the quinazolinone derivative () improve metabolic stability compared to aliphatic substituents. The target compound’s 7-methylpurine may similarly reduce oxidative metabolism .
Biologische Aktivität
The compound 4-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline is an interesting molecule due to its structural complexity and potential biological activities. This article aims to explore its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 376.4 g/mol. The structure contains a tetrahydroquinazoline core linked to a piperazine moiety and a methylated purine derivative. This unique combination suggests a potential for various biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₀N₈O |
| Molecular Weight | 376.4 g/mol |
| CAS Number | 2549019-22-7 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to modulate the activity of enzymes and receptors involved in critical cellular processes. The exact pathways are still under investigation, but preliminary studies suggest potential effects on cell signaling and proliferation.
Antiproliferative Effects
Research has indicated that derivatives of this compound exhibit antiproliferative activity against various cancer cell lines. For instance, compounds similar in structure have shown significant cytotoxicity against MCF-7 (breast cancer) cells with IC50 values ranging from 13.3 µM to 0.15 µM in different studies .
Antiviral Activity
Some derivatives have also demonstrated antiviral properties , particularly against hepatitis C virus (HCV) and Dengue virus. These antiviral activities were observed at micromolar concentrations, indicating a promising therapeutic potential .
Case Studies
- Anticancer Activity : A study on related compounds showed that they inhibited cell proliferation in various cancer models, including HeLa and MDA-MB-231 cells. The structure-activity relationship (SAR) analysis highlighted that modifications on the piperazine or purine moieties could enhance efficacy .
- Antiviral Screening : In vitro assays revealed that certain derivatives effectively inhibited viral replication in HCV-infected cells, suggesting that the purine-like structure contributes to the antiviral mechanism .
- Synthetic Pathways : The synthesis of this compound typically involves multi-step organic reactions starting from quinoline precursors through nucleophilic substitutions and coupling reactions. This complexity highlights the challenges in optimizing yields for pharmaceutical applications.
Research Findings
Recent studies have focused on optimizing the pharmacological profile of this compound through structural modifications. For example:
- Inhibitory Potency : Various analogs have been synthesized and evaluated for their inhibitory potency against specific kinases involved in cancer progression.
- Molecular Docking Studies : Computational approaches have been employed to predict binding affinities and interactions with target proteins, providing insights into the design of more potent analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
